molecular formula C11H12N2O B1297953 Furan-2-ylmethyl-pyridin-2-ylmethyl-amine CAS No. 247571-56-8

Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

Cat. No. B1297953
CAS RN: 247571-56-8
M. Wt: 188.23 g/mol
InChI Key: BQAHELYRKADDGO-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-pyridin-2-ylmethyl-amine is a compound that is part of a broader class of organic molecules featuring a furan ring, which is a five-membered aromatic ring with oxygen, and a pyridine ring, a six-membered aromatic ring with nitrogen. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through multicomponent reactions involving imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate or allenoates. These reactions proceed via tandem nucleophilic addition, [3 + 2]-cycloaddition, and ring transformation, generally yielding moderate results . Another approach involves the palladium-catalyzed aerobic oxidative dicarbonation reactions of N-(furan-2-ylmethyl) alkyne amides with carbon nucleophiles, leading to highly conjugated functionalized 2-pyridones . Additionally, furan-ynes can react with N-oxides in the presence of a gold(I) catalyst to produce dihydropyridinones and pyranones .

Molecular Structure Analysis

The molecular structure of this compound derivatives can be characterized using NMR spectroscopy and crystallography. For instance, derivatives based on pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide scaffolds have been structurally characterized, revealing their supramolecular features and intermolecular contacts through Hirshfeld surface analysis .

Chemical Reactions Analysis

This compound derivatives can undergo various chemical reactions. For example, the synthesis of spiro-lactams and polysubstituted pyrroles can be achieved through oxidative cyclization of N-furan-2-ylmethyl-β-enaminones using ceric ammonium nitrate . The chemical reactivity of 2,3-substituted furo[2,3-b]pyridines has been explored, with successful C-H amination and borylation reactions, although some reactions like C-H fluorination were less efficient . Furthermore, furan amines can be transformed into pyridine and pyrazine derivatives through catalytic hydrogenation , and into pyrrole and pyrrolidine homologs via vapor phase hydrogenation over a platinum catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The UV-vis absorption spectra of some 2-pyridones indicate their ability to absorb shortwave radiation, suggesting potential applications in radiation filtration . The stability of these compounds under various conditions, such as basic environments, can also be a point of interest for their applications .

Scientific Research Applications

Synthesis Techniques and Applications

Conjugated Functionalized 2-Pyridones Synthesis : A method for synthesizing highly conjugated functionalized 2-pyridones from N-(furan-2-ylmethyl) alkyne amides using Pd-catalyzed aerobic oxidative dicarbonation reactions has been reported. This synthesis suggests potential applications in materials science, particularly in the development of filters for shortwave radiation due to the UV-vis absorption spectra of some 2-pyridones (Yang et al., 2021).

Heterocyclic Derivatives Synthesis : Research into the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine has been conducted. This work involves the conversion of 2-[3-(Furan-2-ylmethylideneamino)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetohydrazide into key intermediates for cyclization reactions, demonstrating the compound's versatility in synthesizing diverse heterocyclic structures (El-Essawy & Rady, 2011).

Sulfonylated Furan and Imidazo[1,2-a]pyridines Preparation : A metal-free three-component domino reaction for the synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives has been developed. This method exhibits excellent functional group tolerance and efficiency, highlighting its potential application in the synthesis of complex heterocyclic structures (Cui et al., 2018).

Spiro-lactams and Polysubstituted Pyrroles Synthesis : A novel synthetic route for spiro-lactams and polysubstituted pyrroles through oxidative cyclization of N-furan-2-ylmethyl-β-enaminones has been reported. This pathway involves dearomatizing oxidation and extends the synthetic applications of furan and pyrrole derivatives, underscoring the chemical's versatility in organic synthesis (Peng et al., 2016).

Sensing and Optical Properties

Eu(III) Complexes for Sensing : A study on the structural, optical, and sensing properties of novel Eu(III) complexes with furan- and pyridine-based ligands revealed potential applications in sensing devices. These complexes exhibit an efficient energy transfer process from the ligand to the metal, which is significant for developing optical sensors (Piccinelli et al., 2015).

Safety and Hazards

This compound is classified as an irritant . It’s important to handle it with care to avoid eye irritation. More detailed safety information should be available in the compound’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11/h1-7,12H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAHELYRKADDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353536
Record name Furan-2-ylmethyl-pyridin-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

247571-56-8
Record name Furan-2-ylmethyl-pyridin-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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